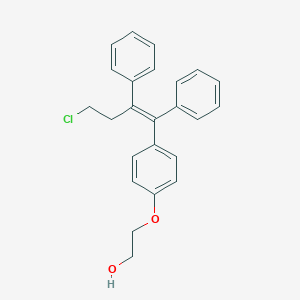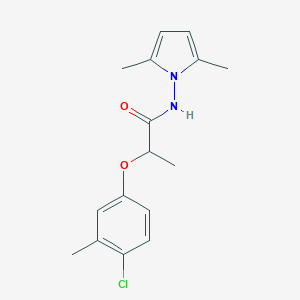
Neopentyl Glycol Bis(4-aminophenyl) Ether
描述
Synthesis Analysis
The synthesis of compounds closely related to Neopentyl Glycol Bis(4-aminophenyl) Ether involves complex chemical reactions, often starting from basic or other advanced precursors. For instance, the synthesis of highly hindered ethers using neopentyl substrates and specific phenoxides under controlled conditions showcases methodologies that could be applicable to synthesizing Neopentyl Glycol Bis(4-aminophenyl) Ether (Masada et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds emphasizes the role of neopentyl groups and ether linkages in achieving desired material properties. For instance, aromatic poly(ether benzoxazole)s derived from complex bis(o-aminophenol) monomers highlight the significance of ether bonds and aromatic units in constructing high-performance materials with specific mechanical and thermal properties (Imai et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of Neopentyl Glycol Bis(4-aminophenyl) Ether analogs is a crucial aspect of their application in material science. For example, the synthesis and characterization of poly(ether imide)s show how variations in the molecular structure affect solubility, thermal stability, and mechanical properties, which are essential for developing new materials (Liaw et al., 2001).
Physical Properties Analysis
Physical properties such as melting temperature, crystallization ability, and phase behavior significantly influence the application of materials derived from Neopentyl Glycol Bis(4-aminophenyl) Ether. Research into bio-based polymers, for instance, reveals how specific molecular structures contribute to high-performance characteristics, pointing towards the importance of understanding the physical properties of Neopentyl Glycol Bis(4-aminophenyl) Ether-related materials (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for functionalization, define the versatility of Neopentyl Glycol Bis(4-aminophenyl) Ether-based materials. Studies on the functionalization of poly(ether ether ketone)s, for example, demonstrate approaches to modifying chemical properties to achieve specific functionalities (Koch & Ritter, 1995).
安全和危害
Neopentyl Glycol Bis(4-aminophenyl) Ether is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area . After handling, it is advised to wash skin thoroughly . Protective gloves and clothing should be worn . If swallowed, one should call a poison center/doctor if they feel unwell and rinse their mouth . If it comes in contact with skin, wash with plenty of water and call a poison center/doctor if feeling unwell . If inhaled, remove the person to fresh air and keep them comfortable for breathing, and call a poison center/doctor if they feel unwell .
属性
IUPAC Name |
4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,11-20-15-7-3-13(18)4-8-15)12-21-16-9-5-14(19)6-10-16/h3-10H,11-12,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUJEBAZZTZOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556219 | |
| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl Glycol Bis(4-aminophenyl) Ether | |
CAS RN |
115570-52-0 | |
| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopentyl Glycol Bis(4-aminophenyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

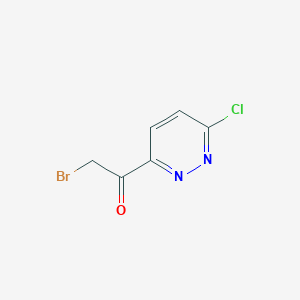
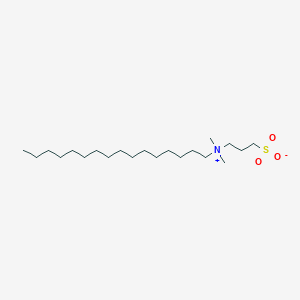
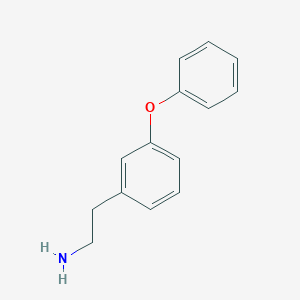

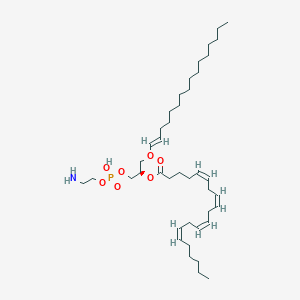
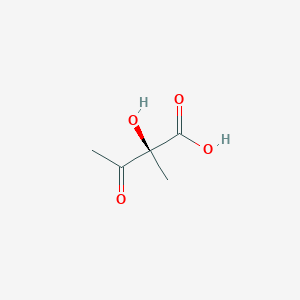
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
